N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea
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Overview
Description
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea is a chemical compound that features a unique structure combining an epoxide group, a phenyl ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea typically involves multiple steps. One common approach starts with the preparation of the phenyl ring substituted with an epoxide and an allyl group. This intermediate is then reacted with ethyl isocyanate to form the final urea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a range of derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Industry: It is used in the production of polymers and materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring and urea moiety can also interact with hydrophobic and hydrogen-bonding sites, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]phenyl}urea: Lacks the allyl group, which may affect its reactivity and applications.
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-methylphenyl}urea: Contains a methyl group instead of an allyl group, leading to different chemical properties.
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}carbamate: Similar structure but with a carbamate group instead of a urea group, which can alter its biological activity.
Uniqueness
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea is unique due to the presence of both an epoxide group and an allyl group on the phenyl ring, which provides it with distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
40080-44-2 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-ethyl-3-[4-(oxiran-2-ylmethoxy)-3-prop-2-enylphenyl]urea |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-11-8-12(17-15(18)16-4-2)6-7-14(11)20-10-13-9-19-13/h3,6-8,13H,1,4-5,9-10H2,2H3,(H2,16,17,18) |
InChI Key |
SJOVDCUSOZAOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)OCC2CO2)CC=C |
Origin of Product |
United States |
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